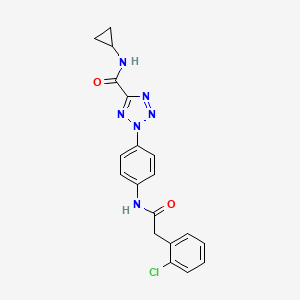
2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including an acetamido group, a phenyl group, a cyclopropyl group, and a tetrazole group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamido group might undergo hydrolysis, and the phenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
One study highlights the synthesis of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including compounds structurally similar to the requested chemical. These compounds exhibited in vitro cytotoxicity against several cancer cell lines, demonstrating potential anticancer activity. The research suggests that derivatives containing specific moieties, like the thiazolidinone ring or thiosemicarbazide, show good inhibitory activity, indicating the relevance of structural modifications in enhancing anticancer effects (Atta & Abdel‐Latif, 2021).
Antibacterial Agents
Another study synthesized and evaluated the antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines derivatives, including compounds related to the chemical . These derivatives demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. The study's QSAR analysis further elucidated the structural and physicochemical parameters contributing to their antibacterial efficacy (Desai et al., 2008).
Antimicrobial Evaluation and Docking Studies
Research on the synthesis of tetrazol-thiophene-carboxamides derivatives also encompasses compounds analogous to the requested chemical. These derivatives were subjected to antimicrobial evaluation and molecular docking studies. The findings underscored their potential antimicrobial activities, suggesting that these compounds could be promising candidates for further development into antimicrobial agents (Talupur et al., 2021).
Anti-inflammatory Drug Design
A study focusing on the synthesis of an indole acetamide derivative explored its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains COX-1 and 2. This research indicates the potential application of structurally related compounds in designing new anti-inflammatory drugs, supported by spectroscopic analyses and theoretical studies (Al-Ostoot et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[[2-(2-chlorophenyl)acetyl]amino]phenyl]-N-cyclopropyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c20-16-4-2-1-3-12(16)11-17(27)21-13-7-9-15(10-8-13)26-24-18(23-25-26)19(28)22-14-5-6-14/h1-4,7-10,14H,5-6,11H2,(H,21,27)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVQYKCUMGHXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)
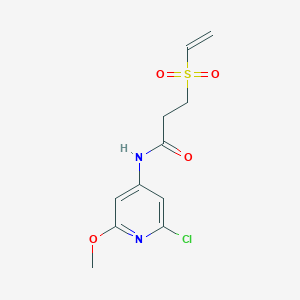
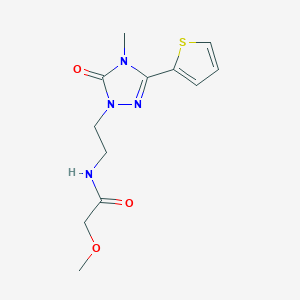
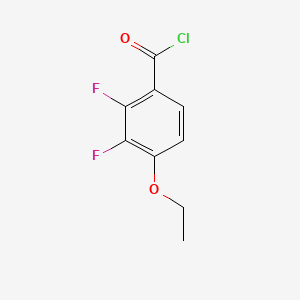

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide](/img/structure/B2673815.png)
![3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride](/img/structure/B2673816.png)
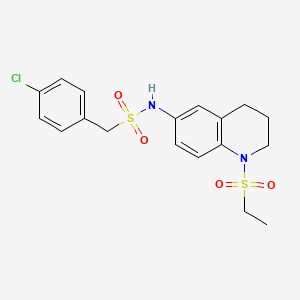
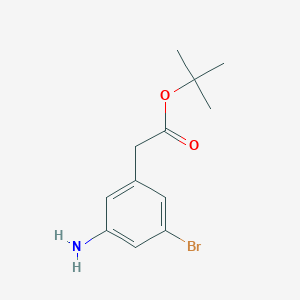
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2673820.png)
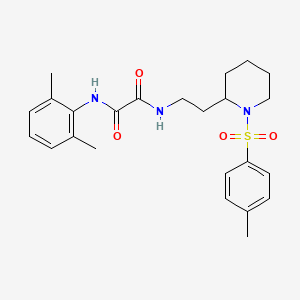
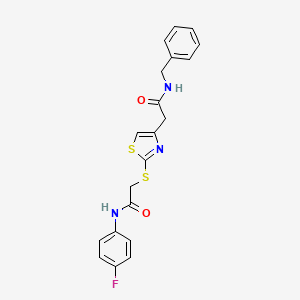
![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2673826.png)
![5-chloro-2-methylsulfanyl-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyrimidine-4-carboxamide](/img/structure/B2673828.png)